molecular formula C13H10O4 B7904252 4-(methoxycarbonyl)-1-naphthoic acid

4-(methoxycarbonyl)-1-naphthoic acid

Cat. No.: B7904252
M. Wt: 230.22 g/mol
InChI Key: GIDDWUIWEVRLPQ-UHFFFAOYSA-N
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Description

4-(methoxycarbonyl)-1-naphthoic acid is an organic compound derived from naphthalene. It is characterized by the presence of two carboxylic acid groups at the 1 and 4 positions of the naphthalene ring, with one of these groups being esterified with a methyl group. This compound is of interest due to its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(methoxycarbonyl)-1-naphthoic acid can be synthesized through the esterification of naphthalene-1,4-dicarboxylic acid. One common method involves the reaction of naphthalene-1,4-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of naphthalene-1,4-dicarboxylic acid monomethyl ester often involves the oxidation of 1,4-dimethylnaphthalene using a cobalt-manganese-bromine catalyst system. This process is conducted under controlled temperature and pressure conditions to achieve high yields of the desired ester.

Chemical Reactions Analysis

Types of Reactions

4-(methoxycarbonyl)-1-naphthoic acid undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form naphthalene-1,4-dicarboxylic acid.

    Reduction: Reduction reactions can convert the ester back to its corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Naphthalene-1,4-dicarboxylic acid.

    Reduction: Naphthalene-1,4-dimethanol.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

4-(methoxycarbonyl)-1-naphthoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing into its potential use in drug development and as a building block for pharmaceuticals.

    Industry: It is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of naphthalene-1,4-dicarboxylic acid monomethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in further chemical reactions. The pathways involved in these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-2,6-dicarboxylic acid monomethyl ester: Similar structure but with carboxylic acid groups at the 2 and 6 positions.

    Naphthalene-1,4-dicarboxylic acid dimethyl ester: Both carboxylic acid groups are esterified with methyl groups.

Uniqueness

4-(methoxycarbonyl)-1-naphthoic acid is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of both an ester and a free carboxylic acid group allows for a diverse range of chemical transformations and applications in various fields.

Properties

IUPAC Name

4-methoxycarbonylnaphthalene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4/c1-17-13(16)11-7-6-10(12(14)15)8-4-2-3-5-9(8)11/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDDWUIWEVRLPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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